molecular formula C17H20N4O4S2 B2933653 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide CAS No. 941501-95-7

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No. B2933653
CAS RN: 941501-95-7
M. Wt: 408.49
InChI Key: MGTXDYFCTRHGQH-UHFFFAOYSA-N
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Description

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide, also known as Compound 1, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of cancer treatment.

Scientific Research Applications

Antimalarial and Antiviral Applications

Compounds with a sulfonyl moiety, similar to the one in the specified chemical, have been investigated for their antimalarial and antiviral properties. A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamides, demonstrating their potential in vitro against Plasmodium falciparum, the parasite responsible for malaria. These compounds were also examined for their inhibitory action against SARS-CoV-2, indicating their broader antiviral applications (Fahim & Ismael, 2021).

Anticancer Research

Sulfonamide and benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as hepatocellular, breast, and colorectal cancers. Gurdal et al. (2013) reported that certain benzamide derivatives exhibited high cytotoxic activity, suggesting their potential as cancer therapeutic agents (Gurdal et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Snehal Patel et al. (2009) conducted research on fluoro substituted benzothiazoles and quinazolinone derivatives, revealing their antimicrobial and anti-inflammatory properties. These findings highlight the diverse biological activities of benzamide and sulfonamide derivatives, including potential applications in treating infectious and inflammatory conditions (Patel et al., 2009).

Nootropic and Neuroprotective Effects

Derivatives of piperazine, similar in structure to the chemical of interest, have been studied for their potential nootropic effects. Valenta et al. (1994) investigated the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds, aiming to explore their application as cognitive enhancers or in the treatment of neurodegenerative diseases (Valenta et al., 1994).

Antioxidant and Anticancer Potentials

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, testing them for anti-influenza A virus activity. Some compounds demonstrated significant antiviral activities, highlighting the potential of benzamide derivatives in developing new antiviral agents (Hebishy et al., 2020).

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-12-11-26-17(18-12)19-16(23)14-4-3-5-15(10-14)27(24,25)21-8-6-20(7-9-21)13(2)22/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTXDYFCTRHGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide

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